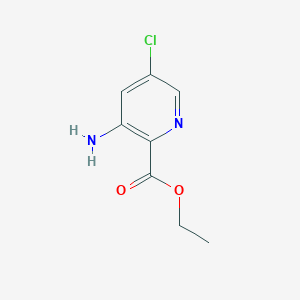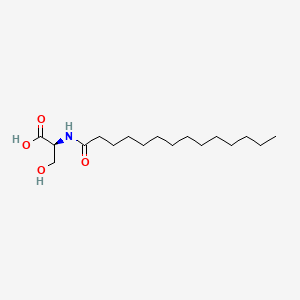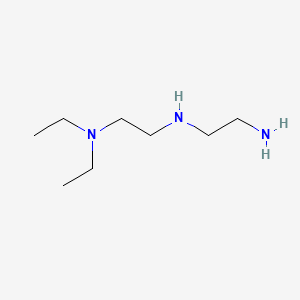
2-クロロ-2-フェニルアセチルクロリド
概要
説明
2-chloro-2-phenylacetyl chloride, also known as α-Chlorophenylacetyl chloride, is an organic compound with the molecular formula C8H6Cl2O. It is a colorless to pale yellow liquid with a pungent odor. This compound is primarily used as an intermediate in organic synthesis, particularly in the production of pharmaceuticals and agrochemicals .
科学的研究の応用
2-chloro-2-phenylacetyl chloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Employed in the modification of biomolecules for studying enzyme mechanisms and protein interactions.
Medicine: Serves as an intermediate in the synthesis of drugs, particularly those with anti-inflammatory and analgesic properties.
Industry: Utilized in the production of specialty chemicals and polymers
作用機序
Target of Action
2-Chloro-2-phenylacetyl chloride, also known as Chloro(phenyl)acetyl chloride or alpha-Chlorophenylacetyl chloride, is a chemical compound that primarily targets cellulose . Cellulose, a polysaccharide consisting of a linear chain of several hundred to many thousands of β(1→4) linked D-glucose units, is the most abundant organic polymer on Earth and is used in the manufacture of numerous products .
Mode of Action
The interaction of 2-Chloro-2-phenylacetyl chloride with its target, cellulose, results in the acylation of cellulose . This process involves the substitution of hydroxyl groups in the cellulose structure with 2-Chloro-2-phenylacetyl chloride . Although all the C-6, C-3, and C-2 positions within the cellulose anhydroglucose unit (AGU) could be substituted by 2-Chloro-2-phenylacetyl chloride, the reaction is quite selective for the C-6 OH .
Biochemical Pathways
The acylation of cellulose with 2-Chloro-2-phenylacetyl chloride affects the biochemical pathways of cellulose utilization . The modification changes the properties of cellulose, making it more suitable for certain applications.
Pharmacokinetics
It’s important to note that any handling or use of 2-chloro-2-phenylacetyl chloride should be done with appropriate safety measures due to its hazardous nature .
Result of Action
The acylation of cellulose with 2-Chloro-2-phenylacetyl chloride results in the formation of a cellulose acylate, specifically cellulose-CPAC . This modification decreases the thermal stability of cellulose , potentially altering its physical and chemical properties and making it more suitable for certain industrial applications.
Action Environment
The action of 2-Chloro-2-phenylacetyl chloride on cellulose is influenced by environmental factors such as temperature and the presence of an acid-binding agent . The reaction is typically carried out in an ionic liquid, which acts as a solvent system . The compound should be stored under inert gas (nitrogen or Argon) at 2-8°C to maintain its stability and efficacy.
準備方法
Synthetic Routes and Reaction Conditions: 2-chloro-2-phenylacetyl chloride can be synthesized through several methods. One common method involves the reaction of phenylacetic acid with thionyl chloride (SOCl2) under reflux conditions. The reaction proceeds as follows:
C6H5CH2COOH+SOCl2→C6H5CHClCOCl+SO2+HCl
This method is efficient and widely used in laboratory settings .
Industrial Production Methods: On an industrial scale, chloro(phenyl)acetyl chloride is produced using similar methods but with optimized reaction conditions to ensure higher yields and purity. The use of continuous flow reactors and advanced purification techniques helps in achieving large-scale production .
化学反応の分析
Types of Reactions: 2-chloro-2-phenylacetyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: It reacts with nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.
Hydrolysis: In the presence of water, it hydrolyzes to form phenylacetic acid and hydrochloric acid.
Reduction: It can be reduced to phenylacetyl chloride using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions:
Amines: Reacts under mild conditions to form amides.
Alcohols: Requires the presence of a base like pyridine to form esters.
Water: Hydrolysis occurs readily at room temperature.
Major Products Formed:
Amides: Formed from reactions with amines.
Esters: Formed from reactions with alcohols.
Phenylacetic Acid: Formed from hydrolysis.
類似化合物との比較
Phenylacetyl Chloride: Similar structure but lacks the chlorine atom on the alpha carbon.
Acetyl Chloride: Lacks the phenyl group, making it less bulky and more reactive.
Benzoyl Chloride: Contains a benzoyl group instead of a phenylacetyl group.
Uniqueness: 2-chloro-2-phenylacetyl chloride is unique due to the presence of both a phenyl group and a chlorine atom on the alpha carbon. This combination imparts distinct reactivity and makes it a valuable intermediate in organic synthesis .
特性
IUPAC Name |
2-chloro-2-phenylacetyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6Cl2O/c9-7(8(10)11)6-4-2-1-3-5-6/h1-5,7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGEAOSXMQZWHIQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C(=O)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6Cl2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50951710 | |
| Record name | Chloro(phenyl)acetyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50951710 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2912-62-1 | |
| Record name | α-Chlorobenzeneacetyl chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2912-62-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Chloro(phenyl)acetyl chloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002912621 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Chloro(phenyl)acetyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50951710 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Chloro(phenyl)acetyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.934 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CHLORO(PHENYL)ACETYL CHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3P316SLR5B | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does the molecular structure of 2-chloro-2-phenylacetyl chloride influence its reactivity with cellulose?
A1: Research indicates that the bulky structure of 2-chloro-2-phenylacetyl chloride leads to regioselective acylation of cellulose, favoring the less hindered C6-OH group. [, ] While substitution at secondary OH groups (C2 and C3) can occur, the reaction predominantly targets the primary hydroxyl group. [] This selectivity is less pronounced with smaller acylating agents like chloroacetyl chloride, which react more rapidly but with lower regioselectivity. []
Q2: What are the implications of using 2-chloro-2-phenylacetyl chloride in cellulose modification on the thermal stability of the resulting product?
A2: Acylation of cellulose with 2-chloro-2-phenylacetyl chloride has been shown to decrease its thermal stability. [, ] This effect becomes more pronounced with increasing bulk of the substituted groups. [] This information is crucial when considering the application of modified cellulose products in processes involving heat.
Q3: Beyond cellulose modification, what other synthetic applications utilize 2-chloro-2-phenylacetyl chloride?
A3: 2-Chloro-2-phenylacetyl chloride serves as a key building block in various one-pot syntheses. For example, it facilitates the formation of 3-alkyl-2-thioxo-1,3-thiazolidine-4-ones when reacted with a primary amine and carbon disulfide. [] This highlights the versatility of the compound in constructing heterocyclic systems with potential biological relevance. Additionally, it plays a role in the synthesis of fully substituted thiophen-2(3H)-one derivatives through reactions with N,N-disubstituted thioamides. [, ]
Q4: How has 2-chloro-2-phenylacetyl chloride been employed in material science research?
A4: Researchers have utilized 2-chloro-2-phenylacetyl chloride to functionalize the surface of titanium dioxide (TiO2) nanoparticles. [] This process involved attaching a silane coupling agent to the nanoparticles, followed by reaction with 2-chloro-2-phenylacetyl chloride. The resulting chlorine groups were then further modified for use in nitroxide-mediated radical polymerization of styrene. This showcases the compound's utility in surface modification strategies for developing novel nanomaterials.
Q5: What spectroscopic techniques are commonly used to characterize 2-chloro-2-phenylacetyl chloride and its derivatives?
A5: Studies frequently employ a combination of spectroscopic methods to confirm the successful synthesis and characterize the products derived from 2-chloro-2-phenylacetyl chloride. These methods include Fourier-transform infrared spectroscopy (FT-IR), proton nuclear magnetic resonance (1H NMR), carbon-13 nuclear magnetic resonance (13C NMR), X-ray diffraction (XRD), and thermogravimetric analysis (TGA). [, ]
Q6: Are there any reported examples of electrochemical applications involving 2-chloro-2-phenylacetyl chloride?
A6: Yes, research has demonstrated the cathodic reduction of 2-chloro-2-phenylacetyl chloride. When performed in dichloromethane-tetraethylammonium chloride on a mercury cathode, this electrochemical process yields a mixture of α- and γ- 6-benzyl-3,5-diphenylhydroxypyranones or their corresponding phenylacetate derivatives. [] This highlights the compound's potential as a starting material in electrosynthetic pathways.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![Methyl 3-([(benzyloxy)carbonyl]amino)propanoate](/img/structure/B1585376.png)





![3,10,17,24-tetrazaoctacyclo[13.13.2.02,10.04,9.012,29.017,25.018,23.026,30]triaconta-1(29),2,4,6,8,12,14,18,20,22,24,26(30),27-tridecaene-11,16-dione](/img/structure/B1585388.png)




